Cas no 53985-70-9 (2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO-)
2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO-
- SR-01000325040-1
- ALBB-031778
- 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid
- 53985-70-9
- SMR000277997
- CS-0322957
- MLS000716480
- 3-(1-oxophthalazin-2-yl)propanoic acid
- 3-(1-oxo-1,2-dihydrophthalazin-2-yl)propanoic acid
- 3-(1-OXO-2(1H)-PHTHALAZINYL)PROPANOIC ACID
- 3-(1-Oxophthalazin-2(1H)-yl)propanoic acid
- SR-01000325040
- HMS2649B22
- 3-(1-Oxophthalazin-2(1H)-yl)propanoicacid
- MFCD04119865
- BRD-K33722959-001-07-1
- LS-11573
- AKOS000136871
- CHEMBL1725143
-
- MDL: MFCD04119865
- Inchi: 1S/C11H10N2O3/c14-10(15)5-6-13-11(16)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6H2,(H,14,15)
- InChI Key: CNIZVVZEHJBRLJ-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C=NN1CCC(=O)O
Computed Properties
- Exact Mass: 218.06914219Da
- Monoisotopic Mass: 218.06914219Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 70Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 453.3±47.0 °C at 760 mmHg
- Flash Point: 227.9±29.3 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:(BD596617)
2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A516765-1g |
3-(1-Oxophthalazin-2(1H)-yl)propanoic acid |
53985-70-9 | 95% | 1g |
$420.0 | 2025-02-25 | |
| abcr | AB529457-500 mg |
3-(1-Oxophthalazin-2(1H)-yl)propanoic acid; . |
53985-70-9 | 500MG |
€254.60 | 2023-02-16 | ||
| abcr | AB529457-1 g |
3-(1-Oxophthalazin-2(1H)-yl)propanoic acid; . |
53985-70-9 | 1g |
€322.50 | 2023-07-10 | ||
| abcr | AB529457-5 g |
3-(1-Oxophthalazin-2(1H)-yl)propanoic acid; . |
53985-70-9 | 5g |
€907.00 | 2023-07-10 | ||
| Chemenu | CM377707-1g |
3-(1-oxo-1,2-dihydrophthalazin-2-yl)propanoic acid |
53985-70-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
| abcr | AB529457-500mg |
3-(1-Oxophthalazin-2(1H)-yl)propanoic acid; . |
53985-70-9 | 500mg |
€269.00 | 2025-04-18 | ||
| abcr | AB529457-1g |
3-(1-Oxophthalazin-2(1H)-yl)propanoic acid; . |
53985-70-9 | 1g |
€317.00 | 2025-04-18 | ||
| abcr | AB529457-5g |
3-(1-Oxophthalazin-2(1H)-yl)propanoic acid; . |
53985-70-9 | 5g |
€877.00 | 2025-04-18 | ||
| A2B Chem LLC | AX74584-500mg |
3-(1-Oxo-1h-phthalazin-2-yl)-propionic acid |
53985-70-9 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AX74584-1g |
3-(1-Oxo-1h-phthalazin-2-yl)-propionic acid |
53985-70-9 | >95% | 1g |
$509.00 | 2024-04-19 |
2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- Suppliers
2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO-
Introduction to 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- (CAS No. 53985-70-9)
2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO-, identified by its Chemical Abstracts Service (CAS) number 53985-70-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the phthalazine class of heterocyclic aromatic structures, which are known for their diverse biological activities and utility in medicinal chemistry. The presence of a carboxylic acid derivative and an oxo group in its molecular framework imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The structural motif of 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- consists of a phthalazine core fused with a propanoic acid side chain that is further modified by an oxo (ketone) group at the terminal position. This arrangement creates a molecule with potential for selective interactions with biological targets, such as enzymes and receptors. The phthalazine ring system itself is a well-documented scaffold in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the carboxylic acid and oxo functionalities enhances the compound's solubility and reactivity, facilitating its incorporation into larger molecular architectures.
In recent years, there has been growing interest in phthalazine derivatives due to their ability to modulate various biological pathways. For instance, studies have shown that certain phthalazine-based compounds can inhibit the activity of specific kinases involved in cancer progression. The 1-Oxo-2(1H)-phthalazinepropanoic acid derivative (CAS No. 53985-70-9) represents a promising candidate for further exploration in this context. Its unique structural features may enable it to interact with target proteins in a manner distinct from other known inhibitors, potentially leading to the development of novel therapeutic agents.
The synthesis of 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of phthalazine with malonic acid derivatives followed by oxidation to introduce the oxo group. The carboxylic acid functionality is then established through hydrolysis or decarboxylation under controlled conditions. The precision required in these synthetic steps underscores the importance of high-purity reagents and optimized reaction conditions to ensure the desired product integrity.
From a pharmaceutical perspective, the compound's potential lies not only in its structural diversity but also in its synthetic versatility. Researchers can leverage its reactive sites to append additional functional groups or link it to other bioactive molecules through cross-coupling reactions or esterification processes. This adaptability makes 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- (CAS No. 53985-70-9) a versatile building block for medicinal chemists seeking to design next-generation drugs.
Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques allow researchers to predict how 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- might bind to biological targets based on its three-dimensional structure. These simulations can guide experimental efforts by identifying key interaction points and optimizing lead compounds for improved efficacy and selectivity. Such integrative approaches are essential for accelerating drug discovery pipelines.
The pharmacological profile of 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- is still under active investigation, but preliminary data suggest that it may exhibit inhibitory effects on certain enzymes relevant to metabolic diseases or neurodegenerative disorders. The oxo group at the C3 position introduces a polar moiety that could enhance binding affinity while minimizing off-target effects. Further preclinical studies are warranted to fully elucidate its therapeutic potential and safety profile.
In industrial applications, 2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- (CAS No. 53985-70-9) could serve as a key intermediate in specialty chemical manufacturing or as a precursor for fine chemicals used in agrochemicals or material science. Its heterocyclic structure provides stability while allowing for functional modifications that tailor its properties for specific industrial needs.
The regulatory landscape for this compound is generally aligned with standard guidelines for pharmaceutical intermediates, emphasizing purity standards and safe handling protocols. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and quality control throughout production processes.
Future research directions may explore derivatization strategies aimed at enhancing the compound's pharmacokinetic properties or expanding its therapeutic applications. For example, modifications such as amide or ester conjugations could improve bioavailability while maintaining biological activity.
In conclusion,2(1H)-PHTHALAZINEPROPANOIC ACID, 1-OXO- (CAS No. 53985-70-9) represents a structurally intriguing and biologically relevant compound with significant potential across multiple domains of chemical research and drug development. Its unique combination of functional groups makes it an attractive candidate for further exploration by synthetic chemists and medicinal biologists alike.
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